methyl 3-(piperazin-2-yl)benzoate
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Overview
Description
Methyl 3-(piperazin-2-yl)benzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a benzoate group attached to a piperazine ring, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperazin-2-yl)benzoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields and selectivity.
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale reactions using readily available starting materials. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-(piperazin-2-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-(piperazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-(piperazin-2-yl)benzoate include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Piperidine derivatives: Widely used in the pharmaceutical industry for their diverse biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a benzoate group with a piperazine ring makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
methyl 3-piperazin-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11/h2-4,7,11,13-14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXYKVXYJYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CNCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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